molecular formula C12H6Br2O2 B020518 1,2-Dibromooxanthrene CAS No. 103456-37-7

1,2-Dibromooxanthrene

Cat. No.: B020518
CAS No.: 103456-37-7
M. Wt: 341.98 g/mol
InChI Key: MKXZILBIAQNODC-UHFFFAOYSA-N
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Description

1,2-Dibromodibenzo-p-dioxin is a chemical compound belonging to the family of dibenzo-p-dioxins, which are known for their structural complexity and environmental persistence. This compound is characterized by the presence of two bromine atoms attached to the dibenzo-p-dioxin structure. Dibenzo-p-dioxins, including 1,2-Dibromodibenzo-p-dioxin, are often studied for their toxicological properties and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromodibenzo-p-dioxin can be synthesized through various chemical reactions. One common method involves the bromination of dibenzo-p-dioxin using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 1,2-Dibromodibenzo-p-dioxin may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The production process must be carefully controlled to minimize the formation of unwanted by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various dibenzo-p-dioxin derivatives with altered bromine content or additional functional groups.

Scientific Research Applications

1,2-Dibromodibenzo-p-dioxin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound can activate the receptor, leading to changes in gene expression and subsequent biological effects. This mechanism is similar to that of other dioxins and contributes to the compound’s toxicological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Dibromodibenzo-p-dioxin include:

Uniqueness

1,2-Dibromodibenzo-p-dioxin is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and biological effects. Compared to its chlorinated analogs, the brominated compound may exhibit different environmental persistence and toxicological profiles .

Properties

CAS No.

103456-37-7

Molecular Formula

C12H6Br2O2

Molecular Weight

341.98 g/mol

IUPAC Name

1,2-dibromodibenzo-p-dioxin

InChI

InChI=1S/C12H6Br2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H

InChI Key

MKXZILBIAQNODC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br

132602-69-8

Origin of Product

United States

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